CNX-1351

概要

説明

CNX-1351は、ホスファチジルイノシトール3キナーゼアルファ(PI3Kα)の強力なアイソフォーム選択的標的共有結合阻害剤です。 細胞の成長、増殖、生存に重要な役割を果たすPI3Kαを選択的に阻害する能力により、がん治療に大きな可能性を示しています .

準備方法

合成経路と反応条件

CNX-1351の合成には、チエノ[3,2-d]ピリミジンコアの形成、続いて最終構造を達成するためのさまざまな官能基の導入など、複数のステップが含まれます。主要なステップには以下が含まれます。

チエノ[3,2-d]ピリミジンコアの形成: これは通常、チオフェン誘導体と適切な窒素含有前駆体を含む環化反応によって達成されます。

官能化: 求核置換反応によるインダゾール基とモルホリン基の導入。

工業生産方法

This compoundの工業生産には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が必要になる可能性があります。 これには、主要なステップでの連続フローリアクターの使用や、最終製品が厳しい品質基準を満たすように、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が含まれる場合があります .

化学反応の分析

反応の種類

CNX-1351は、主に標的酵素PI3Kαと共有結合反応を起こします。 これには、化合物と酵素の活性部位の特定のシステイン残基との間の共有結合の形成が含まれます .

一般的な試薬と条件

This compoundの合成に関与する主な試薬には、チオフェン誘導体、窒素含有前駆体、インダゾール、モルホリン、およびピペラジン誘導体があります。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、高収率と純度を確保します .

主要な製品

This compoundに関与する反応の主要な生成物は、最終化合物自体であり、これはPI3Kαの非常に選択的な阻害剤です。 その他の生成物には、合成プロセス中に形成されるさまざまな中間体が含まれる場合があります .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Table 1: Summary of CNX-1351's Mechanism of Action

| Feature | Description |

|---|---|

| Target | Phosphoinositide 3-kinase alpha (PI3Kα) |

| Selectivity | Isoform-selective; does not affect PI3Kβ, γ, or δ |

| Covalent Modification | Targets Cys862 |

| IC50 | 6.8 nM |

In Vitro Studies

Research indicates that this compound effectively inhibits PI3Kα-dependent signaling pathways in various cancer cell lines. For instance, studies show that this compound leads to significant antiproliferative effects in cell lines with mutated and constitutively activated PI3Kα, with GI50 values also below 100 nM .

Case Study: SKOV3 Cell Line

In experiments involving the SKOV3 ovarian cancer cell line, this compound demonstrated a long-lasting inhibition of PI3Kα signaling. This was confirmed through washout experiments, where the effects persisted even after the removal of the compound, highlighting its potential as a therapeutic agent .

In Vivo Studies

The biological impact of this compound was further validated using animal models. A covalent probe (CNX-1220) was employed to investigate the duration of occupancy of this compound with PI3Kα in vivo. The findings indicated that this compound maintains its binding to PI3Kα over extended periods, suggesting its potential for long-term therapeutic applications .

Table 2: Summary of In Vitro and In Vivo Findings

| Study Type | Cell Line/Model | Observations |

|---|---|---|

| In Vitro | SKOV3 | Significant antiproliferative effect (GI50 < 100 nM) |

| In Vivo | Mouse Models | Prolonged binding to PI3Kα; sustained inhibition |

Challenges and Considerations

Despite its selective action, this compound exhibits relatively poor in vitro potency compared to other compounds targeting similar pathways. This limitation necessitates ongoing research to refine its structure for better efficacy while minimizing off-target effects .

作用機序

CNX-1351は、PI3Kαの活性部位のシステイン残基に共有結合することにより、そのキナーゼ活性を阻害することにより、その効果を発揮します。この阻害はPI3Kαシグナル伝達経路を混乱させ、がん細胞の細胞増殖の減少とアポトーシスの増加につながります。 関与する分子標的と経路には、細胞の成長と生存に不可欠なPI3K/Akt/mTORシグナル伝達軸が含まれます .

類似の化合物との比較

類似の化合物

ビミラリシブ(PQR309): PI3Kの複数のアイソフォームを標的とするパンPI3K阻害剤。

アルペリシブ(BYL719): 乳がんの治療に使用される選択的PI3Kα阻害剤。

コパンリシブ(BAY 80-6946): PI3KαとPI3Kδの両方に活性を持つPI3K阻害剤.

独自性

This compoundは、PI3Kαに対する高い選択性により、オフターゲット効果を最小限に抑え、治療の可能性を高めています。 パンPI3K阻害剤とは異なり、this compoundはPI3Kαアイソフォームを特異的に標的にするため、他のPI3Kアイソフォームの阻害に関連する副作用の可能性が低くなります .

類似化合物との比較

Similar Compounds

Bimiralisib (PQR309): A pan-PI3K inhibitor that targets multiple isoforms of PI3K.

Alpelisib (BYL719): A selective PI3Kα inhibitor used in the treatment of breast cancer.

Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.

Uniqueness

CNX-1351 is unique due to its high selectivity for PI3Kα, which minimizes off-target effects and enhances its therapeutic potential. Unlike pan-PI3K inhibitors, this compound specifically targets the PI3Kα isoform, reducing the likelihood of adverse effects associated with the inhibition of other PI3K isoforms .

生物活性

CNX-1351 is a targeted covalent inhibitor specifically designed to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an enzyme implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, potency, and relevance in cancer treatment based on diverse scientific literature.

This compound covalently modifies PI3Kα at cysteine 862 (C862), a residue unique to this isoform, thereby inhibiting its activity. This selective targeting is crucial because it allows for the modulation of PI3Kα signaling without affecting other isoforms such as PI3Kβ, γ, and δ, which are not modified by this compound. The covalent bond formation is facilitated by the compound's electrophilic warhead that reacts with the thiol group of C862, leading to sustained inhibition of the kinase activity.

Potency and Efficacy

Research indicates that this compound exhibits potent inhibitory effects on PI3Kα-dependent cancer cell lines. The compound has an effective concentration (EC50) of less than 100 nM and a growth inhibition (GI50) also below 100 nM in various assays. However, it has been noted that this compound shows relatively poor in vitro and cellular potency compared to other compounds developed for similar purposes.

Comparative Potency Data

| Compound | Target | EC50 (nM) | GI50 (nM) |

|---|---|---|---|

| This compound | PI3Kα | <100 | <100 |

| Compound 19 | PI3Kα | <50 | <50 |

| Compound 22 | PI3Kβ | <30 | <30 |

Table 1: Comparative potency of this compound with other inhibitors targeting PI3K isoforms.

In Vitro Studies

In vitro studies utilizing mass spectrometry and X-ray crystallography have confirmed the covalent modification of C862 by this compound. These studies demonstrated that while this compound effectively inhibits PI3Kα, it does not significantly affect the activity of other PI3K isoforms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Cell Line Studies : In experiments involving SKOV3 ovarian cancer cells, this compound was shown to inhibit PI3Kα-dependent signaling pathways effectively. The long-lasting inhibition observed in washout experiments suggests that this compound could provide sustained therapeutic effects in vivo .

- Comparative Analysis : A study compared this compound with other covalent inhibitors targeting distal cysteines. It was found that while this compound has unique properties as a selective inhibitor, its overall efficacy was lower than newer compounds designed with enhanced warhead reactivity .

- Mechanistic Insights : Another investigation into the structure-activity relationship (SAR) of this compound highlighted its chemical features which limit its suitability for lead optimization processes. This research emphasizes the need for further modifications to enhance its potency and therapeutic index .

特性

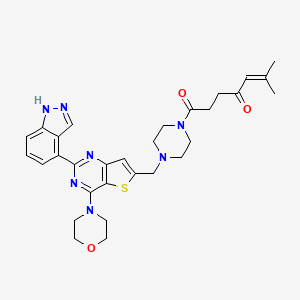

IUPAC Name |

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUPKDFXMWRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?

A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []

Q2: How does the covalent binding of this compound impact its activity in biological systems?

A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.

Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?

A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。